2-Chlor-5-(Methoxycarbonyl)phenylboronsäure

Übersicht

Beschreibung

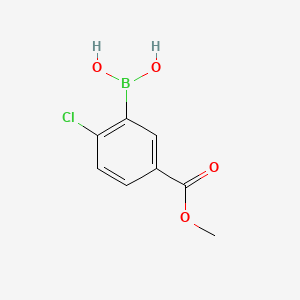

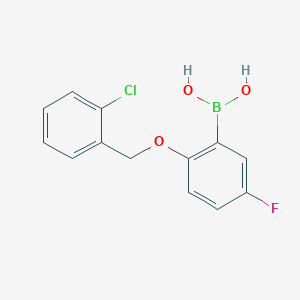

2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-(methoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

2-Chlor-5-(Methoxycarbonyl)phenylboronsäure wird wahrscheinlich als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Reaktion ist ein leistungsstarkes Werkzeug in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und wird häufig bei der Synthese komplexer organischer Verbindungen eingesetzt, darunter Pharmazeutika, Agrochemikalien und organische Materialien .

Boron-Heck-Arylierung

Diese Verbindung kann auch an Boron-Heck-Arylierungsprozessen beteiligt sein. Diese Reaktion kombiniert die Boronsäure mit Arylhalogeniden oder Alkenen in Gegenwart eines Palladiumkatalysators, um substituierte aromatische Verbindungen zu erzeugen, die in der medizinischen Chemie wertvoll sind .

Sensorentwicklung

Boronsäuren, einschließlich Derivaten wie this compound, sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren. Diese Eigenschaft macht sie nützlich bei der Entwicklung von Sensoren zum Nachweis von Zuckern wie Glukose oder Anionen in verschiedenen Umgebungen .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft könnte diese Verbindung verwendet werden, um Oberflächen zu modifizieren oder Polymere mit spezifischen Eigenschaften zu erzeugen. Boronsäuren können reversible kovalente Bindungen mit Diolen bilden, die genutzt werden können, um dynamische Materialien zu erzeugen, die auf Reize wie pH-Wert-Änderungen oder das Vorhandensein bestimmter Substanzen reagieren können .

Biologische Studien

Die Fähigkeit der Verbindung, stabile Komplexe mit Kohlenhydraten und anderen Diolen zu bilden, deutet auf mögliche Anwendungen in biologischen Studien hin, wie z. B. die Untersuchung der Struktur und Funktion von Glykoproteinen oder anderen biologischen Molekülen, die Diolgruppen enthalten .

Arzneimittelforschung und -entwicklung

Aufgrund ihrer strukturellen Merkmale könnte this compound in der Arzneimittelforschung und -entwicklung eingesetzt werden, insbesondere bei der Identifizierung neuer Arzneimittelkandidaten oder der Optimierung bestehender Arzneimittel durch medikamentenchemische Ansätze .

Katalyseforschung

Boronsäuren werden häufig als Katalysatoren oder Co-Katalysatoren in verschiedenen chemischen Reaktionen aufgrund ihrer Lewis-Acidität verwendet. Diese Verbindung könnte in der Forschung auf ihre katalytischen Eigenschaften untersucht werden, die darauf abzielt, neue Synthesemethoden zu entwickeln .

Umweltüberwachung

Die Sensorik von Boronsäuren kann für die Umweltüberwachung eingesetzt werden. Verbindungen wie this compound könnten Teil von Systemen sein, die entwickelt wurden, um Schadstoffe oder gefährliche Stoffe in Wasser, Luft oder Boden nachzuweisen .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Chloro-5-(methoxycarbonyl)phenylboronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other functional groups .

Biochemische Analyse

Biochemical Properties

2-Chloro-5-(methoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions. In these reactions, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.

Cellular Effects

The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid on cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular environments. For instance, compounds synthesized using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could influence cell signaling pathways, gene expression, and cellular metabolism. The precise impact on cell function would depend on the nature of the synthesized compound and its interaction with cellular biomolecules .

Molecular Mechanism

At the molecular level, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by the transmetalation step where 2-Chloro-5-(methoxycarbonyl)phenylboronic acid transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . This mechanism highlights the compound’s ability to facilitate complex organic transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid are critical factors. The compound is generally stable under ambient conditions but may degrade over time, especially when exposed to moisture or extreme temperatures . Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that any long-term effects would be indirect, mediated through the synthesized compounds.

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid in animal models have not been extensively studied. Like many chemical compounds, its effects are likely dose-dependent. At low doses, it may facilitate desired biochemical reactions without significant adverse effects. At higher doses, there could be potential toxicity or adverse effects, particularly if the compound interacts with critical biomolecules or disrupts essential metabolic pathways .

Metabolic Pathways

2-Chloro-5-(methoxycarbonyl)phenylboronic acid is involved in metabolic pathways primarily through its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules . The compound’s impact on metabolic flux or metabolite levels would depend on the specific reactions it is involved in and the nature of the synthesized compounds.

Transport and Distribution

The transport and distribution of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may be transported and distributed similarly to other small organic molecules. It could interact with transporters or binding proteins that facilitate its movement within cells and tissues . The compound’s localization and accumulation would depend on its chemical properties and the cellular environment.

Subcellular Localization

The subcellular localization of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments where it can interact with enzymes and other biomolecules involved in biochemical reactions . Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function.

Eigenschaften

IUPAC Name |

(2-chloro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMDHZSRUQKDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657168 | |

| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-92-4 | |

| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)

amine](/img/structure/B1486523.png)

![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)

acetic acid](/img/structure/B1486528.png)

![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)

![2-[2-(oxolan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1486536.png)